Erabutoxin B - 9083-23-2

Erabutoxin B

Catalog Number: EVT-242072
CAS Number: 9083-23-2
Molecular Formula: C286H451N87O94S8
Molecular Weight: 6869 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges , from Laticauda semifasciata snake venom.
Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M.
ERABUTOXIN b(cas 9083-23-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from L8110 Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges, from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M.
Source and Classification

Erabutoxin B is isolated from the venom of the sea snake Laticauda semifasciata, which is found in the tropical waters of the Indo-Pacific region. It belongs to a family of neurotoxins known as alpha-neurotoxins, which are characterized by their ability to bind to nicotinic acetylcholine receptors. This binding disrupts normal neuromuscular function, leading to paralysis and, in severe cases, respiratory failure due to muscle paralysis.

Synthesis Analysis

The synthesis of Erabutoxin B has been explored through various methods. One notable approach involves segment condensation techniques, where specific peptide segments are synthesized and subsequently linked together to form the complete protein structure. This method allows for precise control over the sequence and structure of the neurotoxin, facilitating studies on its biological activity and interactions with receptors.

Additionally, total synthesis strategies have been developed that utilize solid-phase peptide synthesis techniques. These methods enable the construction of complex peptides with high purity and yield, which are crucial for studying the toxin's properties and mechanisms.

Molecular Structure Analysis

The molecular structure of Erabutoxin B has been elucidated through high-resolution crystallography. The three-dimensional structure reveals a compact arrangement stabilized by four disulfide bridges that contribute to its stability and functionality. The molecule exhibits a unique shape described as a shallow elongated saucer with a footed stand formed by a six-membered ring at the carboxyl-terminal end.

Approximately 40% of Erabutoxin B's main chain is organized into a twisted antiparallel beta-pleated sheet, which plays a critical role in its structural integrity. The presence of invariant residues across various snake venom neurotoxins highlights evolutionary conservation and functional significance in receptor binding.

Chemical Reactions Analysis

Erabutoxin B participates in specific chemical reactions primarily involving its interaction with acetylcholine receptors. Upon binding to these receptors, it induces conformational changes that prevent acetylcholine from eliciting muscle contraction. This mechanism involves charge-charge interactions that facilitate the initial orientation of the toxin on the receptor surface.

The understanding of these interactions has implications for developing antidotes or therapeutic agents that could mitigate the effects of snake venom poisoning or enhance neuromuscular transmission in clinical settings.

Mechanism of Action

The mechanism of action of Erabutoxin B revolves around its ability to bind competitively to nicotinic acetylcholine receptors located at the postsynaptic membrane. This binding inhibits the normal action of acetylcholine, thereby blocking synaptic transmission between motor neurons and skeletal muscles.

Research indicates that specific regions within Erabutoxin B are critical for receptor interaction. The hydrophobic 'tryptophan cleft' serves as an anchoring site for binding, while charge interactions influence toxin orientation on the receptor surface. The result is a significant disruption in neuromuscular signaling, leading to paralysis.

Physical and Chemical Properties Analysis

Erabutoxin B exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 7 kDa.
  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Stable under physiological conditions due to disulfide bonds.
  • pH Sensitivity: Activity can be influenced by pH levels, affecting its binding affinity to receptors.

These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.

Applications

Erabutoxin B has several scientific applications:

  • Pharmacological Research: It serves as a model compound for studying neuromuscular transmission and receptor interactions.
  • Antivenom Development: Understanding its structure-function relationship aids in designing effective antivenoms against sea snake bites.
  • Neuroscience Studies: It provides insights into synaptic transmission mechanisms and can be used to explore treatments for conditions involving neuromuscular dysfunction.
Structural Characterization of Erabutoxin B

Primary Structure and Sequence Analysis

Erabutoxin B is a short-chain α-neurotoxin comprising 62 amino acid residues with a molecular weight of approximately 7,000 Daltons. The corrected amino acid sequence, established through high-resolution X-ray crystallography (0.140-nm resolution) and subsequent chemical analysis, revealed two critical inversion errors in the initially reported sequence: the segment at positions 6-7 was corrected to His⁶-Gln⁷ (reversing the originally reported order), and positions 18-19 were corrected to Ser¹⁸-Pro¹⁹ [2] [7]. This sequence refinement resolved earlier discrepancies between chemical modification experiments and structural data, particularly concerning the reactivity of histidine residues.

The primary structure exhibits several evolutionarily conserved features characteristic of short-chain neurotoxins. A central hydrophobic core is flanked by invariant cysteine residues that form four disulfide bonds, critical for structural stability. Position 26 is occupied by histidine, distinguishing erabutoxin B from erabutoxin A (which contains asparagine at this position) [9]. Seven residues are absolutely conserved across nearly 30 sequenced snake venom neurotoxins, including the functionally critical tryptophan at position 29 (Trp²⁹) within the putative receptor-binding site. The sequence also contains three positions with conservative substitutions that maintain structural and functional properties [8].

Table 1: Key Features of Erabutoxin B Primary Structure

CharacteristicDetailFunctional Significance
Total Residues62Defines classification as short-chain neurotoxin
Invariant Residues7 positionsStructural/functional conservation across species
Critical Corrected SegmentsHis⁶-Gln⁷; Ser¹⁸-Pro¹⁹Resolved NMR and chemical modification conflicts
Variable PositionHis²⁶ (Erabutoxin B) vs Asn²⁶ (Erabutoxin A)Minor structural alterations without functional impact
Conserved Functional ResidueTrp²⁹Essential for receptor binding

The amino-terminal region (residues 1-5) forms part of a β-sheet structure, while the carboxy-terminal tail (residues 58-62) adopts an extended conformation that participates in receptor interactions. Secondary structure predictions based on primary sequence alignments with related toxins indicate approximately 40% β-sheet content, consistent with later crystallographic determinations [2] [8].

Tertiary Structure Determination via Nuclear Magnetic Resonance and X-ray Crystallography

The three-dimensional architecture of erabutoxin B has been elucidated through complementary high-resolution techniques: X-ray crystallography (0.14-2.0 Å resolution) and two-dimensional proton nuclear magnetic resonance (NMR) in aqueous solution. Crystallographic studies using the molecular replacement method yielded refined structures with R-values as low as 0.168 (PDB ID: 5EBX) [9]. The crystal structure revealed a shallow, elongated saucer-like morphology with dimensions of approximately 40 × 30 × 25 Å, featuring a "footed stand" formed by the six-membered ring at the carboxy-terminal end [8].

Solution structures were determined using 883 assigned nuclear Overhauser effect (NOE) connectivities, generating 676 distance constraints supplemented with 38 torsion angle constraints, four disulfide bridge constraints, and 30 hydrogen bond constraints. Simulated annealing calculations produced 14 converged structures with a backbone atomic root-mean-square deviation (RMSD) of 0.60 Å (excluding residues 18-22) [1] [3]. This high degree of convergence demonstrated the structural consistency of the core region despite inherent flexibility in certain loop regions.

The tertiary fold is characterized by a three-finger toxin motif: three β-rich loops (designated loops I, II, and III) project from a central globular core stabilized by four disulfide bonds. The core contains a short, two-stranded antiparallel β-sheet (residues 2-5 and 13-16) connected to a three-stranded antiparallel β-sheet (residues 23-30, 35-41, and 50-56) [1] [3]. This arrangement creates a concave surface on one side of the molecule that forms the putative receptor-binding interface. Comparative analysis of solution and crystal structures revealed remarkable similarity (backbone RMSD <1.0 Å), with minor differences observed at the tip of the central loop (residues 32-36) and the outer surface of loop III (residues 45-50), which exhibited higher mobility in solution [3].

Table 2: Structural Determination Methods and Parameters for Erabutoxin B

TechniqueResolution/PrecisionKey Structural ParametersStructural Coverage
X-ray Crystallography0.14-2.0 Å (R=0.168)Identified 51 water positions; sulfate ion coordinationComplete backbone and side chains
Solution NMRBackbone RMSD 0.60 Å676 distance constraints; 38 torsion angle constraintsDynamic regions better defined than in crystals
Structural AlignmentCrystal vs. solution RMSD <1.0 ÅMajor differences in loop tips (residues 32-36, 45-50)Core residues highly congruent

The hydrophobic core, rich in aromatic residues including Tyr²⁵ and Trp²⁹, creates a densely packed environment that contributes significantly to thermodynamic stability. Solvent accessibility analysis shows that approximately 48% of the molecular surface is exposed to aqueous solvent, with the highest accessibility in the loop regions. Of the 62 water molecules identified in the crystal structure, 48 occupy first-layer hydration sites, approximately half of which correspond to hydration sites observed in the homologous erabutoxin a structure [9].

Disulfide Bond Configuration and Core Stabilization

The structural integrity of erabutoxin B is maintained by four evolutionarily conserved disulfide bonds that create a rigid molecular core from which the three loops extend. The specific connectivity pattern is Cys³-Cys²⁴, Cys¹⁷-Cys⁴¹, Cys⁴³-Cys⁵⁴, and Cys⁵⁵-Cys⁵⁹, as established through a combination of crystallographic refinement and sequence analysis [1] [2] [3]. This configuration differs notably from long-chain α-neurotoxins, which contain an additional fifth disulfide bond at the tip of loop II.

The disulfide bond network creates a compact globular core with minimal solvent accessibility. Cys³-Cys²⁴ forms a critical link between loop I and the beginning of loop II, while Cys¹⁷-Cys⁴¹ bridges the central core region to loop II. The bonds Cys⁴³-Cys⁵⁴ and Cys⁵⁵-Cys⁵⁹ stabilize loop III and its connection to the carboxy-terminal tail [1] [3]. Reduction of these bonds leads to complete unfolding and loss of neurotoxic activity, confirming their essential role in maintaining the bioactive conformation. The core region exhibits exceptional thermal stability, maintaining its folded state up to 70°C, attributable to the dense packing of hydrophobic residues around the disulfide bonds.

The hydrophobic core surrounding the disulfide network includes highly conserved aromatic residues (Tyr²⁵, Trp²⁹, Phe³²) that participate in extensive van der Waals interactions. These residues create a solvent-inaccessible cluster with calculated volumes of approximately 1,200 ų. Temperature factor (B-factor) analysis from crystallographic studies indicates that residues within the disulfide-bonded core exhibit the lowest atomic displacement parameters (average B-factor <15 Ų), confirming their restricted mobility [7]. In contrast, loop regions not directly constrained by disulfide bonds show significantly higher B-factors (>30 Ų), indicating greater flexibility. This differential mobility creates a molecular architecture that combines rigidity in the core with flexibility in the peripheral regions that interact with the nicotinic acetylcholine receptor.

Comparative Analysis with Short-Chain and Long-Chain α-Neurotoxins

Erabutoxin B serves as the archetypal short-chain α-neurotoxin, differing significantly from long-chain variants in structural features that correlate with functional divergence. The primary classification criterion is chain length: short-chain toxins contain 60-62 residues with four disulfide bonds, while long-chain toxins (e.g., α-bungarotoxin) contain 66-75 residues stabilized by five disulfide bonds [4] [10]. This additional disulfide bond in long-chain toxins (typically connecting residues in loop II) restricts conformational flexibility and alters receptor-binding kinetics.

Structurally, both classes adopt the three-finger fold topology but exhibit distinct loop conformations and receptor interaction surfaces. Loop II in erabutoxin B (residues 23-40) is shorter and more flexible than in long-chain toxins, lacking the additional disulfide constraint. This results in faster binding kinetics to the nicotinic acetylcholine receptor (Kd ~10⁻⁹-10⁻¹¹ M) with reversible binding that can be dissociated by washing. In contrast, long-chain toxins bind pseudo-irreversibly due to significantly slower dissociation rates [4] [10]. The molecular basis for this kinetic difference was elucidated through structural comparisons: long-chain toxins contain an extended carboxy-terminal region and additional aromatic residues that create more extensive contacts with the receptor.

Table 3: Structural and Functional Comparison of Neurotoxin Classes

CharacteristicShort-Chain (Erabutoxin B)Long-Chain (α-Bungarotoxin)
Residue Length6274
Disulfide Bonds4 (Cys³-Cys²⁴, Cys¹⁷-Cys⁴¹, Cys⁴³-Cys⁵⁴, Cys⁵⁵-Cys⁵⁹)5 (additional bond at loop II tip)
Conserved CoreTrp²⁹, Tyr²⁵, Arg³⁶, Gly³⁸Trp²⁸, Tyr²⁴, Arg³⁵, Gly³⁷
Receptor TargetsMuscle-type nAChRMuscle-type and neuronal α7 nAChR
Binding AffinityKd = 10⁻⁹-10⁻¹¹ M (muscle)Kd = 10⁻⁹-10⁻¹¹ M (muscle); Kd = 10⁻⁸-10⁻⁹ M (α7)
Binding KineticsReversible (t₁/₂ dissociation ~ min)Pseudo-irreversible (t₁/₂ dissociation ~ hours)

The receptor interaction surface also differs significantly. Both classes utilize a conserved triad of residues (Trp²⁹, Asp³¹, Arg³⁷ in erabutoxin B) located at the tip of loop II for primary contact with the acetylcholine receptor α-subunit. However, long-chain toxins possess an additional interaction domain in their carboxy-terminal tail (residues 71-75) that engages complementary regions on neuronal receptor subtypes [10]. This structural extension underlies the ability of long-chain toxins to block neuronal α7 nAChRs (Kd ~10⁻⁸-10⁻⁹ M), whereas erabutoxin B shows negligible activity against this subtype. Atypical long-chain toxins (e.g., from Laticauda colubrina) represent an intermediate class with 69 residues but only four disulfide bonds, maintaining specificity for muscle-type receptors despite their increased length [4].

Non-conventional α-neurotoxins (e.g., candotoxin) exhibit further structural variations, including a disulfide bond at the tip of loop I rather than loop II. These toxins display dual affinity for muscle (Kd >10⁻⁶ or 10⁻⁹ M) and neuronal nAChRs (Kd ~10⁻⁹ M), demonstrating how disulfide bond placement fine-tunes receptor selectivity [10]. Erabutoxin B thus represents a highly specialized structural scaffold optimized for selective, high-affinity blockade of neuromuscular junction receptors.

Dynamic Structural Features: Mobility and Flexibility in Solution

The functional efficiency of erabutoxin B depends critically on its dynamic behavior in solution, characterized by region-specific mobility patterns. Nuclear magnetic resonance relaxation studies and crystallographic temperature factors reveal a structural hierarchy: a rigid disulfide-bonded core (residues 1-4, 11-17, 22-28, 40-44) flanked by flexible loop extremities [1] [5] [7]. This differential mobility facilitates optimal interaction with the acetylcholine receptor by allowing conformational adjustments upon binding.

The most dynamic region encompasses residues 44-49 (Pro⁴⁴-Gly⁴⁹) in loop III, exhibiting backbone amide proton temperature coefficients > 6 ppb/K in NMR studies and crystallographic B-factors exceeding 40 Ų. This segment adopts multiple conformations in solution, evidenced by the absence of long-range NOEs and conformational exchange broadening of NMR resonances [1] [7]. Molecular dynamics simulations indicate nanosecond-timescale fluctuations in this region, with root-mean-square fluctuations exceeding 2.0 Å. This flexibility is functionally significant: the Pro⁴⁴-Gly⁴⁹ segment contains residues implicated in secondary interactions with the acetylcholine receptor, suggesting an "induced fit" binding mechanism.

Loop II (residues 23-40), despite containing the critical Trp²⁹ residue, exhibits intermediate flexibility. The tip of this loop (residues 32-36) shows reduced definition in NMR structures (atomic RMSD >1.5 Å) compared to the crystal structure, indicating solvent-enhanced mobility [3]. This region is less flexible than loop III but more dynamic than the β-sheet core. Notably, the functionally essential Trp²⁹ sidechain displays restricted motion in the free toxin but undergoes conformational changes upon receptor binding, as evidenced by chemical shift perturbations and altered fluorescence anisotropy decay kinetics [7].

The central β-sheets (residues 2-5/13-16 and 23-30/35-41/50-56) maintain exceptional rigidity, with backbone RMSD values <0.6 Å between NMR conformers and B-factors <15 Ų in crystal structures. Hydrogen-deuterium exchange experiments show the slowest exchange rates for amide protons within these β-sheets (protection factors >100), confirming stable hydrogen bonding networks [1]. This structural dichotomy—rigid core with flexible appendages—optimizes erabutoxin B for target recognition: the conserved core maintains structural integrity while the mobile loops sample conformational space to facilitate receptor engagement. The dynamic features observed in solution explain the toxin's adaptability to minor structural variations in acetylcholine receptors across different species while maintaining high-affinity binding.

Properties

CAS Number

9083-23-2

Product Name

Erabutoxin B

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C286H451N87O94S8

Molecular Weight

6869 g/mol

InChI

InChI=1S/C286H451N87O94S8/c1-20-135(11)218(270(453)329-157(55-33-37-85-288)233(416)334-168(95-132(5)6)242(425)347-185(120-380)257(440)354-190(125-471)263(446)355-188(123-469)259(442)327-163(73-81-212(402)403)238(421)346-180(115-375)252(435)326-165(75-83-214(406)407)240(423)361-216(133(7)8)269(452)356-191(126-472)262(445)342-176(103-204(297)393)250(433)344-178(283(466)467)104-205(298)394)359-209(398)113-315-264(447)195-60-43-91-370(195)279(462)166(57-35-39-87-290)333-268(451)217(134(9)10)362-277(460)226(143(19)386)368-267(450)198-63-46-94-373(198)281(464)193(128-474)320-208(397)111-314-231(414)187(122-468)319-207(396)110-311-228(411)154(58-41-89-308-285(301)302)321-235(418)164(74-82-213(404)405)331-271(454)220(137(13)22-3)364-273(456)221(138(14)23-4)365-276(459)222(139(15)382)360-210(399)112-312-229(412)155(59-42-90-309-286(303)304)322-243(426)169(96-144-47-26-24-27-48-144)335-251(434)177(105-215(408)409)343-254(437)182(117-377)348-246(429)172(99-147-106-310-153-53-31-30-51-151(147)153)338-236(419)160(68-76-199(292)388)324-232(415)156(54-32-36-84-287)323-247(430)173(100-148-107-305-130-316-148)340-244(427)171(98-146-64-66-150(387)67-65-146)337-260(443)189(124-470)353-258(441)186(121-381)351-255(438)183(118-378)345-234(417)159(72-80-211(400)401)318-206(395)109-313-230(413)179(114-374)352-266(449)197-62-45-93-372(197)282(465)194(129-475)358-275(458)223(140(16)383)366-239(422)158(56-34-38-86-289)330-274(457)224(141(17)384)369-278(461)225(142(18)385)367-241(424)162(70-78-201(294)390)328-265(448)196-61-44-92-371(196)280(463)167(71-79-202(295)391)332-253(436)181(116-376)350-256(439)184(119-379)349-248(431)174(101-149-108-306-131-317-149)339-237(420)161(69-77-200(293)389)325-249(432)175(102-203(296)392)341-245(428)170(97-145-49-28-25-29-50-145)336-261(444)192(127-473)357-272(455)219(136(12)21-2)363-227(410)152(291)52-40-88-307-284(299)300/h24-31,47-51,53,64-67,106-108,130-143,152,154-198,216-226,310,374-387,468-475H,20-23,32-46,52,54-63,68-105,109-129,287-291H2,1-19H3,(H2,292,388)(H2,293,389)(H2,294,390)(H2,295,391)(H2,296,392)(H2,297,393)(H2,298,394)(H,305,316)(H,306,317)(H,311,411)(H,312,412)(H,313,413)(H,314,414)(H,315,447)(H,318,395)(H,319,396)(H,320,397)(H,321,418)(H,322,426)(H,323,430)(H,324,415)(H,325,432)(H,326,435)(H,327,442)(H,328,448)(H,329,453)(H,330,457)(H,331,454)(H,332,436)(H,333,451)(H,334,416)(H,335,434)(H,336,444)(H,337,443)(H,338,419)(H,339,420)(H,340,427)(H,341,428)(H,342,445)(H,343,437)(H,344,433)(H,345,417)(H,346,421)(H,347,425)(H,348,429)(H,349,431)(H,350,439)(H,351,438)(H,352,449)(H,353,441)(H,354,440)(H,355,446)(H,356,452)(H,357,455)(H,358,458)(H,359,398)(H,360,399)(H,361,423)(H,362,460)(H,363,410)(H,364,456)(H,365,459)(H,366,422)(H,367,424)(H,368,450)(H,369,461)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,466,467)(H4,299,300,307)(H4,301,302,308)(H4,303,304,309)/t135-,136-,137-,138-,139+,140+,141+,142+,143+,152-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1

InChI Key

WITZDNDAZYTMTC-MJQGTENLSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N

Synonyms

26-L-histidine erabutoxin a
erabutoxin

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N

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